molecular formula C10H8N4 B13977991 11H-[1,3,5]triazepino[3,2-a]benzimidazole CAS No. 50511-81-4

11H-[1,3,5]triazepino[3,2-a]benzimidazole

Cat. No.: B13977991
CAS No.: 50511-81-4
M. Wt: 184.20 g/mol
InChI Key: CXLSEIWAIKJUOJ-UHFFFAOYSA-N
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Description

11H-[1,3,5]triazepino[3,2-a]benzimidazole is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-[1,3,5]triazepino[3,2-a]benzimidazole typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with isothiocyanates, followed by cyclization and dehydrogenation steps . The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like sodium metabisulfite to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on the purification and isolation of the compound using techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 11H-[1,3,5]triazepino[3,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

11H-[1,3,5]triazepino[3,2-a]benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 11H-[1,3,5]triazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

  • 1H-[1,3,5]triazepino[3,2-a]benzimidazole
  • 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole
  • 2-mercaptobenzimidazole

Comparison: 11H-[1,3,5]triazepino[3,2-a]benzimidazole is unique due to its specific ring structure and nitrogen atom arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

50511-81-4

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

1H-[1,3,5]triazepino[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-6-5-11-7-14(9)10/h1-7H,(H,12,13)

InChI Key

CXLSEIWAIKJUOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=NC=CN3

Origin of Product

United States

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